3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-12(3-2-6-17-15)9-18-16(22)20-14-4-7-23-8-5-14/h2-3,6,10-11,14H,4-5,7-9H2,1H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISIFQUIXRXQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxane ring and urea moiety. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in the Urea-Pyrazole Family
A. Ethyl- and Phenyl-Substituted Ureas ()
Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share the urea-pyrazole core but differ in substituents:
- 9a/9b : Ethyl groups on urea and phenyl on pyrazole.
- Key Differences : The target compound replaces the ethyl/aryl groups with oxan-4-yl and pyridin-3-ylmethyl groups, enhancing hydrophilicity and conformational flexibility.
- Physical Properties : 9a (MW: 270.33) and 9b (MW: 270.33) have lower molecular weights compared to the target compound (315.37), likely due to the absence of the oxane ring .
B. Hydroxymethylpyrazole-Ureas ()
Compounds like 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas feature a hydroxymethyl group at pyrazole-C3.
- Synthesis : Prepared via Curtius reaction of 4-hydroxymethylpyrazole-3-carbonyl azides with amines, followed by cyclization .
- Functional Differences : The hydroxymethyl group confers polarity and hydrogen-bonding capacity, absent in the target compound.
C. Positional Isomer BK69946 ()
3-{[2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-4-yl]Methyl}-1-(Oxan-4-yl)Urea (BK69946, CAS: 2034309-74-3) is a positional isomer of the target compound, differing in the pyridine substitution (C4 vs. C3).
Functional and Pharmacological Comparisons
Biological Activity
The compound 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{12}H_{15}N_{5}O
- Molecular Weight : 241.28 g/mol
The compound features a pyrazole ring linked to a pyridine moiety and an oxan-4-yl urea group, which may contribute to its biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and urea functionalities exhibit a wide range of biological activities, including:
-
Antimicrobial Activity :
- Compounds similar to this structure have demonstrated moderate antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that pyrazolyl ureas can act as effective inhibitors of bacterial growth with minimum inhibitory concentrations (MICs) around 250 μg/mL .
- Enzyme Inhibition :
- Anti-inflammatory Effects :
The biological activity of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The urea moiety may facilitate binding to the active sites of enzymes like hCA, altering their catalytic activity.
- Receptor Modulation : The compound may also interact with various receptors involved in inflammatory pathways, modulating their activity and leading to reduced inflammation.
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole-based compounds similar to 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
